2-Fluoro-3,5-dihydroxybenzaldehyde

Description

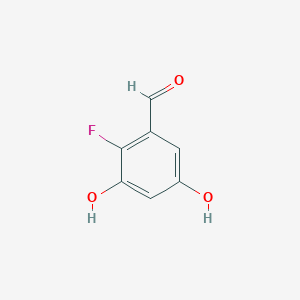

2-Fluoro-3,5-dihydroxybenzaldehyde (C₇H₅FO₃) is a fluorinated aromatic aldehyde with hydroxyl groups at the 3- and 5-positions and a fluorine atom at the 2-position. Its molecular weight is 156.11 g/mol, and its structure combines electron-withdrawing (fluorine) and electron-donating (hydroxyl) groups, influencing reactivity and interactions with biological targets.

Properties

CAS No. |

120951-87-3 |

|---|---|

Molecular Formula |

C7H5FO3 |

Molecular Weight |

156.11 g/mol |

IUPAC Name |

2-fluoro-3,5-dihydroxybenzaldehyde |

InChI |

InChI=1S/C7H5FO3/c8-7-4(3-9)1-5(10)2-6(7)11/h1-3,10-11H |

InChI Key |

WIHCBZNXQJBQEC-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1C=O)F)O)O |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)F)O)O |

Synonyms |

Benzaldehyde, 2-fluoro-3,5-dihydroxy- |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Isomers and Halogenated Analogs

The following table summarizes key structural and physicochemical differences between 2-Fluoro-3,5-dihydroxybenzaldehyde and related compounds:

Physicochemical and Electronic Properties

- Hydrogen Bonding and Solubility: The 3,5-dihydroxy groups in the target compound enhance hydrogen bonding (3 H-bond donors vs. 1 in mono-hydroxy analogs), likely improving water solubility compared to 2-Fluoro-4-hydroxybenzaldehyde .

- In contrast, 3,5-difluoro substitution (CAS 63954-77-8) increases electron withdrawal, possibly reducing reactivity toward electrophiles .

- Lipophilicity: The difluoro analog (C₇H₄F₂O₂) has higher logP than the mono-fluoro target compound, suggesting better membrane permeability but lower aqueous solubility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Fluoro-3,5-dihydroxybenzdehyde in laboratory settings?

- Methodological Answer : The synthesis can be approached via nucleophilic fluorination of a pre-hydroxylated benzaldehyde precursor. For example, hydroxyl groups at positions 3 and 5 can be protected using acetyl or tert-butyldimethylsilyl (TBDMS) groups before introducing fluorine at position 2 via a deoxyfluorination reagent like DAST (diethylaminosulfur trifluoride) . Alternatively, direct fluorination using Selectfluor under controlled pH (e.g., buffered conditions at pH 6–7) may minimize side reactions. Reaction optimization should include temperature gradients (e.g., 35–55°C) and inert atmospheres to prevent oxidation of phenolic groups .

Q. How can researchers characterize the purity and structural integrity of 2-Fluoro-3,5-dihydroxybenzaldehyde?

- Methodological Answer :

- NMR Spectroscopy : and NMR can confirm substituent positions and purity. For instance, the aldehyde proton typically appears as a singlet at ~9.8–10.2 ppm, while hydroxyl protons (if not deuterated) appear broad .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can verify molecular weight (expected m/z: 156.03 for ) and detect impurities .

- HPLC : Reverse-phase HPLC with a C18 column and UV detection at 254 nm can assess purity. A mobile phase of acetonitrile/water (acidified with 0.1% formic acid) is recommended .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

- Methodological Answer :

- Solubility : The compound is polar due to hydroxyl and aldehyde groups, showing higher solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in non-polar solvents. Solubility can be quantified via saturation concentration assays at 25°C .

- Stability : Stability studies should test degradation under acidic/basic conditions (pH 2–12) and elevated temperatures (e.g., 40°C for 48 hours). Protect from light and store at 0–6°C in amber vials to prevent aldehyde oxidation .

Advanced Research Questions

Q. How can reaction mechanisms for fluorination and hydroxylation steps be elucidated in the synthesis of this compound?

- Methodological Answer :

- Isotopic Labeling : Use -labeled water during hydroxylation to track oxygen incorporation via MS .

- Kinetic Studies : Monitor fluorination rates via in situ NMR to identify rate-limiting steps and intermediates .

- Computational Modeling : Density Functional Theory (DFT) calculations can predict transition states and regioselectivity for fluorination .

Q. How should researchers address contradictions in reported biological activity data for fluorinated benzaldehydes?

- Methodological Answer :

- Dose-Response Analysis : Replicate assays across multiple cell lines (e.g., keratinocytes, macrophages) with standardized PM2.5 exposure models to validate anti-inflammatory or antioxidant effects .

- Pathway-Specific Assays : Use siRNA knockdown or inhibitors (e.g., Nrf2 inhibitors) to confirm mechanisms like ROS-MAPK-Nrf2 signaling .

- Meta-Analysis : Compare data across studies using tools like PRISMA guidelines to identify confounding variables (e.g., solvent effects, impurity profiles) .

Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?

- Methodological Answer :

- LC-HRMS/MS : Enables detection of sub-ppm impurities (e.g., di-fluorinated byproducts) with fragmentation patterns .

- X-ray Crystallography : Resolve crystal structures to confirm regiochemistry and detect polymorphic forms, as demonstrated for analogs like 3,5-dibromo-2-hydroxybenzaldehyde .

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles to identify hygroscopicity or solvent residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.